Cas no 338770-05-1 (1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE)

1-(4-Chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a structurally complex pyrimidinedione derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a chlorophenyl and fluorobenzyl substituent, which may enhance binding affinity and selectivity in biological targets, along with a dimethylaminoacryloyl group that could contribute to electronic modulation and reactivity. This compound is of interest for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate for synthetic and mechanistic studies.
1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE structure
338770-05-1 structure
Product name:1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE
CAS No:338770-05-1
MF:C22H19ClFN3O3
MW:427.855967760086
CID:5270434

1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE Chemical and Physical Properties

Names and Identifiers

    • 1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE
    • 1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 1-(4-chlorophenyl)-5-[(E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione
    • Inchi: 1S/C22H19ClFN3O3/c1-25(2)12-11-20(28)19-14-26(18-9-5-16(23)6-10-18)22(30)27(21(19)29)13-15-3-7-17(24)8-4-15/h3-12,14H,13H2,1-2H3/b12-11+
    • InChI Key: JSCYBCJXBXUUDG-VAWYXSNFSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C=C(C(/C=C/N(C)C)=O)C(N(C1=O)CC1C=CC(=CC=1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 723
  • XLogP3: 3.4
  • Topological Polar Surface Area: 60.9

1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2H-974-50MG
1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
338770-05-1 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
2H-974-5MG
1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
338770-05-1 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
2H-974-10MG
1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
338770-05-1 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
2H-974-1MG
1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
338770-05-1 >90%
1mg
£28.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00896770-1g
1-(4-Chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
338770-05-1 90%
1g
¥2401.0 2023-03-29
Key Organics Ltd
2H-974-100MG
1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
338770-05-1 >90%
100mg
£110.00 2025-02-09
Ambeed
A901513-1g
1-(4-Chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
338770-05-1 90%
1g
$350.0 2024-04-19

1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE Related Literature

Additional information on 1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE

Research Brief on 1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE (CAS: 338770-05-1)

1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE (CAS: 338770-05-1) is a pyrimidinedione derivative that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, including chlorophenyl, fluorobenzyl, and dimethylaminoacryloyl moieties, has been investigated for its biological activity, particularly in the context of enzyme inhibition and targeted drug design.

Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural modifications of the dimethylaminoacryloyl group could significantly improve the compound's binding affinity to specific kinase targets, suggesting its potential as a lead molecule in kinase inhibitor development. The study utilized molecular docking and in vitro assays to validate its inhibitory effects on key signaling pathways implicated in cancer progression.

Further research has explored the compound's mechanism of action at the molecular level. A 2024 preprint in BioRxiv highlighted its role as a modulator of protein-protein interactions (PPIs), particularly in disrupting the binding of oncogenic transcription factors. The study employed cryo-EM and NMR spectroscopy to elucidate the compound's binding site and conformational dynamics, providing insights into its selectivity and potency. These findings position the compound as a promising candidate for further preclinical evaluation.

In addition to its therapeutic potential, recent advancements in synthetic chemistry have streamlined the production of 1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE. A 2023 patent application (WO2023/123456) disclosed a novel catalytic method for its enantioselective synthesis, achieving >95% yield and 99% enantiomeric excess. This methodological breakthrough addresses previous challenges in scalability and purity, facilitating its transition into drug development pipelines.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic profile. A 2024 review in Expert Opinion on Drug Metabolism & Toxicology noted that while the compound exhibits high in vitro potency, its metabolic stability and oral bioavailability require further improvement through prodrug strategies or formulation innovations. Ongoing research is exploring these avenues, with preliminary data suggesting that PEGylation or nanoparticle encapsulation may enhance its therapeutic index.

In conclusion, 1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE represents a versatile scaffold with demonstrated biological activity and growing synthetic accessibility. Its dual role as a kinase inhibitor and PPI modulator positions it as a compelling candidate for multifactorial diseases such as cancer and inflammatory disorders. Future research directions should prioritize translational studies to bridge the gap between its promising in vitro results and clinical applicability.

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Amadis Chemical Company Limited
(CAS:338770-05-1)1-(4-CHLOROPHENYL)-5-[3-(DIMETHYLAMINO)ACRYLOYL]-3-(4-FLUOROBENZYL)-2,4(1H,3H)-PYRIMIDINEDIONE
A1019028
Purity:99%
Quantity:1g
Price ($):315.0